An In-depth Technical Guide to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Chiral Auxiliary for Asymmetric Synthesis and a Scaffold for Drug Discovery
An In-depth Technical Guide to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Chiral Auxiliary for Asymmetric Synthesis and a Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, CAS Number 84466-85-3. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, applications, and potential pharmacological significance of this chiral diamine. This document consolidates current knowledge, provides detailed experimental insights, and explores the future potential of this versatile molecule.
Introduction: A Molecule of Strategic Importance
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral diamine that has garnered attention for its utility as a ligand in asymmetric catalysis and as a structural motif in medicinal chemistry.[1] The molecule incorporates two key heterocyclic systems: a pyrrolidine ring, derived from the natural amino acid (S)-proline, and a piperidine ring. This unique combination of a chiral pyrrolidine backbone and a piperidine moiety makes it a valuable tool for chemists.
The piperidine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[2][3] Their prevalence is due to their favorable physicochemical properties, metabolic stability, and their ability to form key interactions with biological targets.[4][5] The introduction of a defined stereocenter, as seen in the (S)-configuration of this molecule, is crucial for achieving stereospecific interactions with chiral biological macromolecules, which can lead to improved potency and reduced off-target effects in drug candidates.[3]
In the realm of synthetic chemistry, chiral diamines are of paramount importance as ligands for metal-catalyzed reactions and as organocatalysts themselves.[6][7][8] They can form stable chelate complexes with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of one enantiomer of a product in excess over the other.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 84466-85-3 | [9] |
| Molecular Formula | C₁₁H₂₂N₂ | [9] |
| Molecular Weight | 182.31 g/mol | [9] |
| Appearance | Colorless to light yellow clear liquid | [10] |
| Boiling Point | 121-123 °C at 22 mmHg | [9] |
| Density | 0.909 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.478 | [9] |
| Optical Rotation ([α]20/D) | -69° (c = 0.5 in ethanol) | [9] |
Safety Information:
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Characterization
The synthesis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine typically starts from the readily available and enantiomerically pure starting material, (S)-proline. A plausible and efficient synthetic route is outlined below. This multi-step synthesis involves the reduction of the carboxylic acid, activation of the resulting alcohol, and subsequent nucleophilic substitution with piperidine, followed by N-methylation.
Proposed Synthetic Pathway
The proposed synthetic pathway is illustrated in the following workflow diagram.
Caption: Proposed synthetic workflow for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative, step-by-step protocol based on established chemical transformations.
Step 1: Synthesis of (S)-Prolinol
(S)-Proline is reduced to the corresponding alcohol, (S)-prolinol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[11]
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Procedure: To a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-proline in anhydrous THF is added dropwise. The reaction mixture is then refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.
Step 2: Synthesis of (S)-2-(Tosyloxymethyl)pyrrolidine
The hydroxyl group of (S)-prolinol is activated by conversion to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Procedure: (S)-Prolinol is dissolved in pyridine at 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion. The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give the tosylated product.
Step 3: N-Boc Protection
To prevent side reactions at the pyrrolidine nitrogen, it is protected with a tert-butyloxycarbonyl (Boc) group.
-
Procedure: (S)-2-(Tosyloxymethyl)pyrrolidine is dissolved in a suitable solvent such as dichloromethane, and di-tert-butyl dicarbonate ((Boc)₂O) is added, along with a base such as triethylamine. The reaction is stirred at room temperature until complete. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 4: Synthesis of (S)-N-Boc-2-(Piperidinomethyl)pyrrolidine
The tosylate is displaced by piperidine in a nucleophilic substitution reaction.
-
Procedure: (S)-N-Boc-2-(tosyloxymethyl)pyrrolidine is dissolved in a polar aprotic solvent like acetonitrile, and an excess of piperidine is added. The mixture is heated to reflux until the starting material is consumed. After cooling, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove excess piperidine and salts. The organic layer is dried and concentrated to yield the Boc-protected diamine.
Step 5: Boc Deprotection
The Boc protecting group is removed under acidic conditions.
-
Procedure: The Boc-protected diamine is dissolved in dichloromethane, and an excess of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for a few hours. The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a base (e.g., aqueous NaOH) and extracted with an organic solvent to afford (S)-2-(piperidinomethyl)pyrrolidine.
Step 6: N-Methylation (Eschweiler-Clarke Reaction)
The final step is the methylation of the pyrrolidine nitrogen. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.
-
Procedure: (S)-2-(Piperidinomethyl)pyrrolidine is treated with an excess of formic acid and formaldehyde. The mixture is heated until the evolution of carbon dioxide ceases. After cooling, the solution is made basic with sodium hydroxide and extracted with an organic solvent. The organic extracts are dried and concentrated, and the final product, (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, is purified by vacuum distillation.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet signals for the pyrrolidine and piperidine ring protons. A singlet corresponding to the N-methyl group is expected around 2.2-2.5 ppm. The protons of the methylene bridge would appear as diastereotopic multiplets. |
| ¹³C NMR | Distinct signals for each of the 11 carbon atoms. The N-methyl carbon should appear around 40-45 ppm. The carbons of the pyrrolidine and piperidine rings will have characteristic chemical shifts. |
| Mass Spectrometry (ESI-MS) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 183.19. |
Application in Asymmetric Catalysis
The primary application of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is as a chiral ligand in asymmetric synthesis, particularly in aldol reactions.[9] The two nitrogen atoms can coordinate to a metal center, forming a chiral complex that can catalyze the reaction with high enantioselectivity.
The Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The asymmetric version of this reaction allows for the creation of chiral β-hydroxy carbonyl compounds, which are valuable building blocks for the synthesis of natural products and pharmaceuticals.
Proposed Catalytic Cycle
Caption: A generalized catalytic cycle for a chiral diamine-mediated asymmetric aldol reaction.
In this proposed cycle, the chiral diamine ligand, (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, coordinates to a metal salt (e.g., a lithium or zinc salt). This complex then deprotonates a ketone to form a chiral metal enolate. The aldehyde then coordinates to the metal center, and the subsequent C-C bond formation proceeds through a highly organized, diastereomeric transition state. The stereochemistry of the final product is dictated by the facial selectivity of the enolate addition to the aldehyde, which is controlled by the chiral ligand.
Potential in Drug Discovery and Development
The pyrrolidine-piperidine scaffold is a promising starting point for the design of novel therapeutic agents. The biological activities of related compounds suggest several potential applications for derivatives of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine.
-
Central Nervous System (CNS) Disorders: Many piperidine and pyrrolidine derivatives exhibit activity at CNS targets, including opioid, dopamine, and serotonin receptors.[1] This suggests that derivatives of the title compound could be explored for their potential as analgesics, antidepressants, or antipsychotics.[12]
-
Oncology: The piperidine ring is a common feature in many anticancer agents.[2] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
-
Infectious Diseases: Some piperidine and pyrrolidine-containing molecules have shown antimicrobial and antiviral activity.[2]
The chiral nature of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The defined stereochemistry can lead to more selective and potent interactions with biological targets.[3]
Conclusion and Future Outlook
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a valuable chiral building block with established applications as a ligand in asymmetric synthesis and significant potential as a scaffold in drug discovery. Its synthesis from the readily available chiral pool starting material, (S)-proline, makes it an accessible and attractive tool for chemists.
Future research in the field of asymmetric catalysis will likely continue to explore the utility of this and related chiral diamines in a variety of transformations, aiming for even higher levels of enantioselectivity and broader substrate scope. In the realm of medicinal chemistry, the exploration of derivatives of this scaffold for various therapeutic targets is a promising avenue for the development of new and improved drugs. The combination of its chiral nature and the "privileged" heterocyclic rings it contains makes (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine a molecule of considerable interest for years to come.
References
[6] G. L. D. Krupadanam, Ed. Fundamentals of Asymmetric Synthesis (CRC press, London, 2014). [13] Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing). (2024-07-11). [7] Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. [8] (PDF) Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ResearchGate. [14] Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. (2021-10-18). [15] Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [16] Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [3] The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide - Benchchem. [1] (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine - Chem-Impex. [17] Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. [4] Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023-03-15). [5] Natural and synthetic compounds showing chiral pyrrolidine, piperidine... - ResearchGate. [18] Piperidine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [12] Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (2017-03-24). [19] Pyrrolidine synthesis - Organic Chemistry Portal. [9] (S)-1-[(1-Methyl-2-pyrrolidinyl)methyl]piperidine 97% - Sigma-Aldrich. [20] Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (2025-08-07). [11] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [21] Catalytic enantioselective synthesis of (-)-prostaglandin E1 methyl ester based on a tandem 1,4-addition-aldol reaction - PubMed. [22] Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. [23] Basic 1H- and 13C-NMR Spectroscopy. [24] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - NIH. (2023-10-04). [25] Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - NIH. (2023-01-26). [26] 1-Methylpyrrolidine(120-94-5) MS spectrum - ChemicalBook. [27] 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum - ChemicalBook. [28] Synthesis of pyrrolidine - PrepChem.com. [10] (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine - CymitQuimica. [29] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). [30] (R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine - Sigma-Aldrich. [31] 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine | C11H22N2 | CID - PubChem. [32] Piperidine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [33] Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. - ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. (S)-1- (1-Methyl-2-pyrrolidinyl)methyl piperidine 97 84466-85-3 [sigmaaldrich.com]
- 10. (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. (PDF) Highly Enantioselective Aldol Reactions Catalyzed by [research.amanote.com]
- 13. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]
- 17. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 18. Piperidine, 1-methyl- [webbook.nist.gov]
- 19. Pyrrolidine synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Catalytic enantioselective synthesis of (-)-prostaglandin E1 methyl ester based on a tandem 1,4-addition-aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 24. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 1-Methylpyrrolidine(120-94-5) MS spectrum [chemicalbook.com]
- 27. 1-Methylpyrrolidine(120-94-5) 1H NMR [m.chemicalbook.com]
- 28. prepchem.com [prepchem.com]
- 29. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. (R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine | 155726-05-9 [sigmaaldrich.com]
- 31. 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine | C11H22N2 | CID 82654980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Piperidine, 1-methyl- [webbook.nist.gov]
- 33. researchgate.net [researchgate.net]
